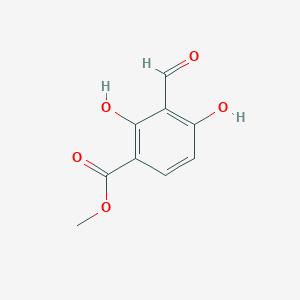

Methyl 2,4-dihydroxy-3-formylbenzoate

Description

Methyl 2,4-dihydroxy-3-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with hydroxyl groups at positions 2 and 4 and a formyl group at position 2. The methyl ester moiety enhances lipophilicity compared to its free acid form, while the hydroxyl and formyl groups contribute to its polarity and reactivity. This compound is structurally analogous to bioactive molecules, such as phenolic esters and diterpene derivatives, which are often studied for their roles in natural products and pharmaceutical applications.

Properties

CAS No. |

39503-26-9 |

|---|---|

Molecular Formula |

C9H8O5 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

methyl 3-formyl-2,4-dihydroxybenzoate |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-7(11)6(4-10)8(5)12/h2-4,11-12H,1H3 |

InChI Key |

YYUAKVMGFMRTGB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparisons:

Substituent Complexity and Reactivity :

- This compound lacks the bulky triazine and bromo groups seen in Compound 5l , making it less sterically hindered and more soluble in polar solvents. Its formyl group may undergo nucleophilic additions, akin to 3-Hydroxybenzaldehyde , but the ester moiety adds hydrolytic stability compared to free acids.

Analytical and Synthetic Utility :

- While diterpene esters are routinely analyzed via gas chromatography (e.g., in resin samples ), this compound’s polar substituents may require alternative techniques like HPLC. Its synthesis likely involves esterification and formylation steps, contrasting with the multi-step triazine coupling used for Compound 5l .

Functional Group Impact:

- Hydroxyl Groups: Increase acidity (pKa ~8–10) and metal-chelating ability compared to non-hydroxylated esters.

- Formyl Group : Enhances electrophilicity, enabling Schiff base formation or participation in redox cycles.

- Methyl Ester : Reduces hydrogen-bonding capacity relative to free carboxylic acids but improves metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.